7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
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Overview
Description
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with a unique structure that includes a fluorine atom, a carbonitrile group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves the introduction of the fluorine atom and the carbonitrile group onto the indene backbone. One common method involves the reaction of a suitable indene derivative with a fluorinating agent and a nitrile source under controlled conditions. For example, the reaction of 7-fluoroindene with cyanogen bromide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with the carbonitrile group at a different position.
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-methyl: Contains a methyl group instead of a carbonitrile group.
Uniqueness
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the specific positioning of the fluorine and carbonitrile groups on the indene backbone. This unique arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic compound belonging to the indene family, characterized by its unique structural features that include a fluorine atom and a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C10H6FNO, with a molecular weight of approximately 177.16 g/mol. Its structure includes a bicyclic indene framework, which is known for its reactivity and ability to form various derivatives.
Property | Value |
---|---|
Molecular Formula | C10H6FNO |
Molecular Weight | 177.16 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 325.6 ± 31.0 °C |
Melting Point | 131.5 - 132.8 °C |
Flash Point | 150.7 ± 24.8 °C |
Biological Activity
Research indicates that compounds derived from indenes, including this compound, exhibit a range of biological activities:
Antitumor Activity : Several studies have demonstrated that indene derivatives possess antitumor properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antibacterial Properties : The presence of the carbonitrile group has been linked to antibacterial activity against certain pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The fluorine atom may enhance the compound's stability and bioavailability, while the carbonitrile group can participate in hydrogen bonding and other interactions crucial for biological activity.
Case Studies
A notable study evaluated the effects of various indene derivatives on human cancer cell lines. The results indicated that modifications at the 7-position significantly influenced cytotoxicity levels. Specifically, compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity compared to their unsubstituted counterparts .
Another research effort focused on the synthesis and evaluation of a series of indene-based compounds for their antibacterial properties. The findings revealed that certain derivatives showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical class .
Properties
IUPAC Name |
7-fluoro-1-oxo-2,3-dihydroindene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBFHIMNFDAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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